Tricamba

概要

説明

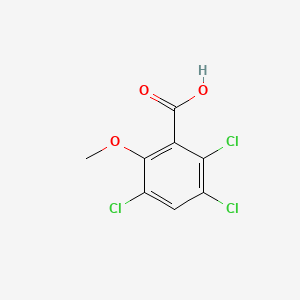

Tricamba, also known as 3,5,6-trichloro-o-anisic acid, is a synthetic herbicide belonging to the benzoic acid group. It was primarily used to control a wide variety of annual and perennial weeds. This compound is a selective, systemic herbicide absorbed through the leaves and translocated throughout the plant, acting as a synthetic auxin .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tricamba involves the chlorination of 2,3,5-trichlorobenzoic acid followed by methylation. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or thionyl chloride and methylating agents like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The chlorination and methylation steps are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

化学反応の分析

Degradation Pathways

-

Aerobic Biotransformation : The primary degradation pathway for Tricamba in soil and aquatic environments is aerobic biotransformation. Microbial activity leads to the breakdown of this compound into less harmful metabolites.

-

Anaerobic Transformation : This pathway plays a minimal role in the degradation of this compound.

-

Photodegradation : Exposure to sunlight can also lead to the breakdown of this compound, although this process is not as significant as aerobic biotransformation.

Metabolites

The major metabolite identified from this compound degradation is 3,6-dichlorosalicylic acid (3,6-DCSA), which is highly soluble in water but exhibits low mobility due to its tendency to partition into organic matter . The half-life of this compound varies based on environmental conditions but generally indicates a moderate persistence in soils.

-

Synthesis and Analog Studies

Recent studies have explored the synthesis of fluorine analogs of this compound to evaluate their herbicidal activity compared to the parent compound. The synthesis typically involves lithiation followed by carboxylation processes:

-

Lithiation : Using lithium diisopropylamide or n-butyllithium to create reactive intermediates.

-

Carboxylation : Introducing carbon dioxide into the reaction mixture to form carboxylic acids.

For example, the fluorine analog of this compound (2,3,5-trifluoro-6-methoxybenzoic acid) was synthesized with varying herbicidal activities compared to its chlorine counterpart .

-

Toxicological Considerations

This compound's toxicity profile indicates that it has moderate acute toxicity with an LD50 value ranging from 50 to 500 mg/kg . Long-term exposure studies are essential for understanding potential chronic effects such as carcinogenicity or reproductive toxicity.

The chemical reactions associated with this compound highlight its complex behavior in environmental systems and its interactions with biological organisms. Understanding these processes is crucial for developing safer agricultural practices and mitigating potential ecological impacts.

-

References

-

National Pesticide Information Center (2018). Dicamba Technical Fact Sheet.

-

Compendium of Pesticide Common Names.

-

De Gruyter (2021). Fluorine analogs of dicamba and this compound herbicides; synthesis and their pesticidal activity.

-

Health Canada Guidelines for Drinking Water Quality: Dicamba Guideline.

-

ChemicalBook (this compound Chemical Properties).

科学的研究の応用

Chemical Properties and Mechanism of Action

Tricamba is a selective herbicide that operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. It is particularly effective against broadleaf weeds while being less harmful to grasses.

Agricultural Applications

-

Crop Protection :

- This compound is predominantly used in the cultivation of crops such as corn and soybeans. It helps in managing weed populations that compete for nutrients, water, and sunlight.

- Application Rates : Typical application rates range from 0.5 to 2.0 kg/ha depending on the target weed species and growth stage.

-

Pre-emergent and Post-emergent Use :

- This compound can be applied both before and after weed emergence, providing flexibility in weed management strategies.

- Case Study : In a study conducted in Iowa, this compound was shown to significantly reduce populations of common broadleaf weeds when applied at the recommended rates during the early growth stages of crops .

Environmental Impact

-

Water Quality Concerns :

- This compound's high solubility in water raises concerns regarding its potential to contaminate surface and groundwater sources. Monitoring studies have indicated measurable levels of this compound in various water bodies, necessitating guidelines for safe drinking water .

- Persistence : The herbicide has a half-life ranging from 39.8 to 141 days depending on environmental conditions, which influences its degradation in aquatic systems .

- Soil Health :

Health Implications

- Cancer Risk Studies :

- Epidemiological studies have examined the association between this compound exposure and cancer incidence among agricultural workers. While some studies indicate potential links to lung and colon cancers, overall findings suggest no strong associations between this compound exposure and increased cancer risk .

- Case Study : A cohort study involving pesticide applicators found no significant correlation between lifetime exposure to this compound and overall cancer incidence, although trends were noted for specific types of cancer at higher exposure levels .

Regulatory Framework

This compound is regulated under various national guidelines that dictate its safe use in agricultural practices. The U.S. Environmental Protection Agency (EPA) has classified it as a general use pesticide with specific recommendations for application to minimize environmental impact.

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Crop Protection | Effective against broadleaf weeds; used in corn/soybeans |

| Water Quality | Measurable levels found in surface waters; persistence varies |

| Soil Health | Minimal impact on soil microbiota when used correctly |

| Health Implications | No strong cancer associations found among applicators |

作用機序

Tricamba acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, causing uncontrolled and disorganized growth, leading to the death of susceptible plants. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

類似化合物との比較

Dicamba: Another benzoic acid herbicide with similar herbicidal properties but with a different substitution pattern.

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.

MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D but with a methyl group substitution

Comparison: Tricamba is unique due to its specific substitution pattern (3,5,6-trichloro) and its methoxy group, which influences its reactivity and herbicidal activity. Compared to Dicamba, this compound has an additional chlorine atom, which affects its environmental persistence and efficacy. The presence of the methoxy group in this compound also differentiates it from 2,4-D and MCPA, impacting its solubility and absorption properties .

生物活性

Tricamba, a herbicide belonging to the class of benzoic acid derivatives, is primarily used for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety in agricultural practices. This article explores the biological activity of this compound, including its mechanisms of action, degradation pathways, case studies, and research findings.

This compound (chemical name: 3,6-dichloro-2-methoxybenzoic acid) is characterized by its high solubility in water and moderate persistence in various environments. Its chemical structure allows it to interact with plant growth regulators, affecting physiological processes in target plants.

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2O3 |

| Molecular Weight | 233.07 g/mol |

| Solubility | Highly soluble in water |

| Half-life in soil | 39.8 - 141 days (varies) |

| Major degradation product | 3,6-Dichlorosalicylic acid (3,6-DCSA) |

This compound operates primarily through the disruption of auxin transport within plants. It mimics natural plant hormones (auxins), leading to uncontrolled growth responses such as:

- Cell elongation : Excessive growth leads to distortion and eventual death of the plant.

- Root development disruption : Inhibition of root growth reduces nutrient and water uptake.

Persistence and Degradation

This compound's persistence in the environment varies significantly based on conditions:

- Aerobic conditions : Half-life ranges from 39.8 to 45.5 days.

- Anaerobic conditions : Extended half-life up to 141 days.

- Photodegradation : Minimal contribution to overall degradation in aquatic systems.

The primary pathway for this compound degradation is aerobic biotransformation, with anaerobic transformation being less significant. The major degradation product, 3,6-DCSA, is also highly soluble but has low mobility in soil.

Case Study 1: this compound's Impact on Non-target Species

A study conducted by the Environmental Protection Agency (EPA) examined the effects of this compound on non-target plant species. The results indicated that while this compound effectively controlled target weeds, it also caused significant phytotoxicity in nearby crops such as soybeans and cotton when drift occurred during application.

Case Study 2: Soil Microbial Response

Research published in Environmental Science & Technology assessed the impact of this compound on soil microbial communities. The findings revealed that this compound application altered microbial diversity and function, leading to reduced soil health indicators over time.

Case Study 3: Aquatic Toxicity Assessment

A comprehensive study evaluated the toxicity of this compound in aquatic environments. The results showed that concentrations above 0.1 mg/L could adversely affect fish and amphibian species, highlighting the need for careful management practices to prevent runoff into water bodies.

特性

IUPAC Name |

2,3,5-trichloro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDITPGPXSPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042486 | |

| Record name | Tricamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-49-5 | |

| Record name | Tricamba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricamba [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricamba | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK58UR1S48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。